

What is the chemical structure of Acanthopanaxoside B?

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Compound of Interest

Compound Name: Acanthopanaxoside B

Cat. No.: B2832731

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An In-depth Technical Guide to Acanthopanaxoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthopanaxoside B is a complex triterpenoid saponin isolated from the leaves of *Acanthopanax senticosus* (Rupr. & Maxim.) Harms, a plant widely used in traditional medicine. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of **Acanthopanaxoside B**. It also details experimental protocols for its isolation and characterization and discusses its known biological activities and potential signaling pathway interactions.

Chemical Structure and Identification

Initial confusion in commercial and some database sources has occasionally misidentified **Acanthopanaxoside B**. However, the definitive structure was elucidated by Jiang et al. in 2006 as a complex triterpenoid saponin.^[1]

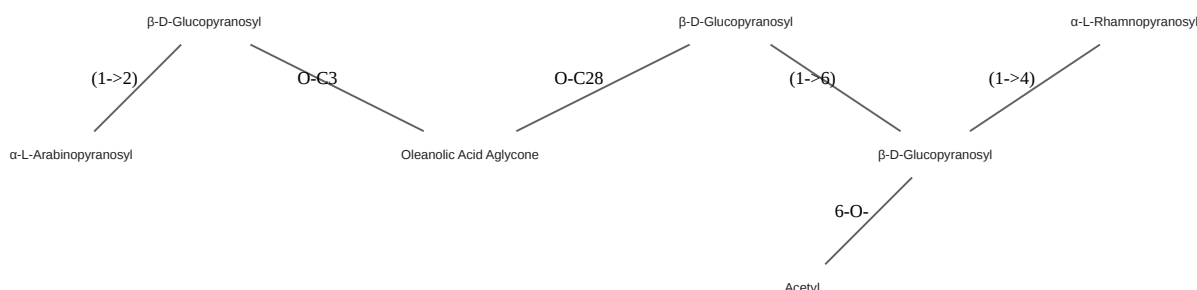
Systematic Name: 3-O-beta-D-glucopyranosyl-(1->2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1->4)-6-O-acetyl-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl ester^[1]

Chemical Formula: $C_{61}H_{98}O_{27}$ [2][3]

Molecular Weight: 1263.43 g/mol [2][3]

CAS Number: 915792-03-9 [2][3]

Chemical Structure:



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Caption: Schematic representation of **Acanthopanaxide B**'s structure.

Physicochemical and Spectroscopic Data

Physicochemical Properties

Property	Value	Source
Molecular Formula	$C_{61}H_{98}O_{27}$	[2][3]
Molecular Weight	1263.43 g/mol	[2][3]
Appearance	Amorphous powder	[1]
Optical Rotation	$[\alpha]_D^{25} -15.4^\circ$ (c 0.5, MeOH)	[1]

Spectroscopic Data

The structural elucidation of **Acanthopanaxide B** was primarily achieved through extensive NMR and mass spectrometry analysis.[\[1\]](#)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Ion	m/z [M-H] ⁻	Source
Calculated	1261.6240	[1]
Found	1261.6238	[1]

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Acanthopanaxide B**, as reported by Jiang et al. (2006), recorded in pyridine-d₅.[\[1\]](#)

Table 1: ¹³C NMR Data (125 MHz, C₅D₅N) of **Acanthopanaxide B**[\[1\]](#)

Position	Aglycone (δc)	Position	Sugar Moieties (δc)
1	38.9	Ara	
2	26.7	1'	104.8
3	88.9	2'	83.1
4	39.6	3'	74.5
5	55.9	4'	69.4
6	18.5	5'	66.1
7	33.2	Glc (at C-3)	
8	39.9	1''	106.0
9	48.1	2''	76.5
10	37.0	3''	78.2
11	23.8	4''	71.6
12	122.8	5''	78.0
13	144.2	6''	62.7
14	42.2	Glc' (at C-28)	
15	28.3	1'''	95.7
16	23.7	2'''	74.1
17	46.7	3'''	78.5
18	41.8	4'''	71.0
19	46.3	5'''	78.2
20	30.9	6'''	69.4
21	34.2	Glc'' (at C-28)	
22	32.6	1''''	104.8
23	28.1	2''''	75.3

24	16.9	3'''	76.6
25	15.6	4'''	79.2
26	17.4	5'''	74.3
27	26.2	6'''	63.6
28	176.6	Rha	
29	33.2	1''''	102.9
30	23.8	2''''	72.7
3''''	72.8		
4''''	74.0		
5''''	69.9		
6''''	18.6		
Acetyl			
CO	170.6		
CH ₃	20.6		

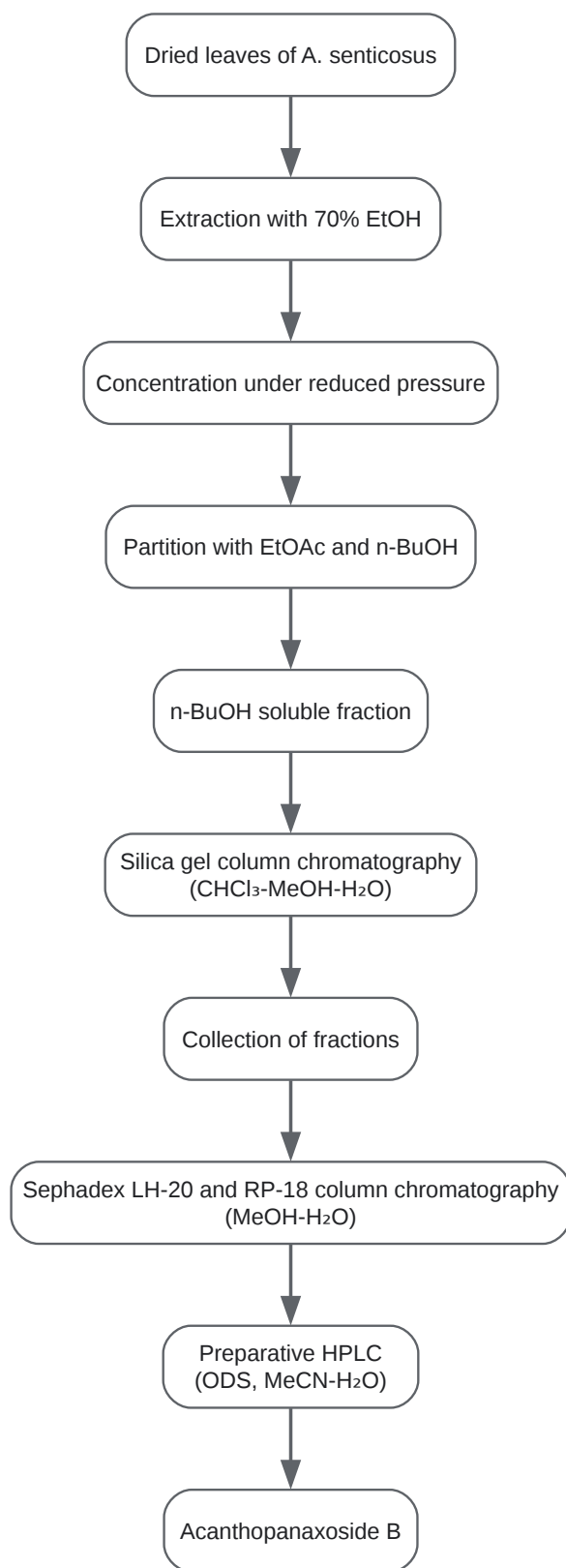
Table 2: ¹H NMR Data (500 MHz, C₅D₅N) of **Acanthopanaxoside B**[\[1\]](#)

Position	Aglycone (δ H, J in Hz)	Position	Sugar Moieties (δ H, J in Hz)
3	3.25 (dd, 11.5, 4.0)	Ara-1'	4.96 (d, 6.5)
12	5.48 (br s)	Glc-1''	5.19 (d, 7.5)
18	3.20 (dd, 13.5, 4.0)	Glc'-1'''	6.31 (d, 8.0)
23	1.00 (s)	Glc''-1''''	5.00 (d, 7.5)
24	0.82 (s)	Rha-1'''''	5.54 (br s)
25	0.85 (s)	Rha-6'''''	1.55 (d, 6.0)
26	1.18 (s)	Ac-CH ₃	1.93 (s)
27	1.25 (s)		
29	0.93 (s)		
30	0.95 (s)		

Experimental Protocols

Isolation and Purification of Acanthopanaxoside B

The following protocol is adapted from Jiang et al. (2006).[\[1\]](#)



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Caption: Workflow for the isolation of **Acanthopanaxoside B**.

- **Extraction:** The dried and powdered leaves of *Acanthopanax senticosus* are extracted with 70% ethanol at room temperature.
- **Concentration:** The ethanol extract is concentrated under reduced pressure to yield a residue.
- **Partitioning:** The residue is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
- **Fractionation:** The n-BuOH soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water.
- **Further Purification:** Fractions containing **Acanthopanaxoside B** are further purified by a combination of Sephadex LH-20 and RP-18 column chromatography using a methanol-water gradient.
- **Final Purification:** Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with an acetonitrile-water mobile phase to yield pure **Acanthopanaxoside B**.

Pancreatic Lipase Inhibition Assay

The following is a general protocol for a pancreatic lipase inhibition assay, similar to the one used in the initial screening of compounds from *A. senticosus*.

- **Enzyme and Substrate Preparation:** A solution of porcine pancreatic lipase is prepared in Tris-HCl buffer. The substrate, p-nitrophenyl butyrate (pNPB), is dissolved in a suitable solvent like DMSO.
- **Assay Reaction:** The assay is performed in a 96-well plate. Test compounds (including **Acanthopanaxoside B**) and a positive control (e.g., Orlistat) are pre-incubated with the lipase solution.
- **Reaction Initiation:** The reaction is initiated by adding the pNPB substrate solution to all wells.

- **Measurement:** The hydrolysis of pNPB to p-nitrophenol is monitored by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
- **Data Analysis:** The percentage of lipase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from a dose-response curve.

Biological Activity and Signaling Pathways

Pancreatic Lipase Inhibition

In the initial screening by Jiang et al. (2006), **Acanthopanaxoside B** (referred to as compound 7 in the publication) did not show inhibitory activity against pancreatic lipase.[1] Several other saponins isolated from *A. senticosus* did, however, exhibit this activity.

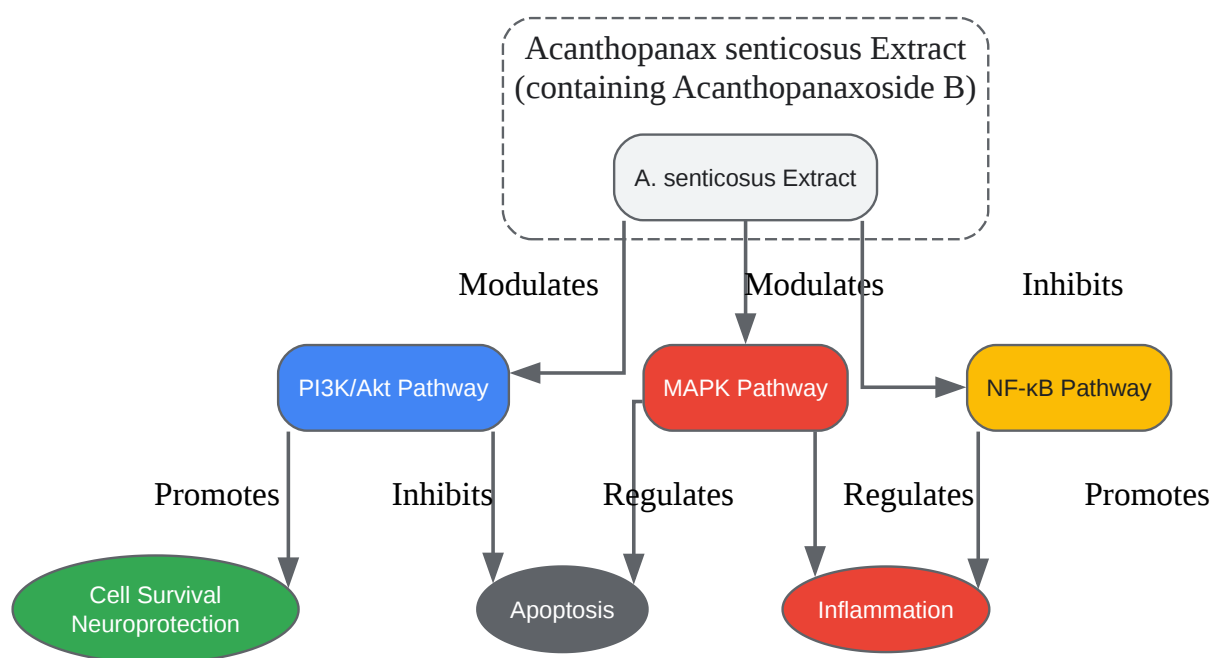
Potential Anti-Inflammatory and Neuroprotective Effects

While direct studies on the specific signaling pathways modulated by pure **Acanthopanaxoside B** are limited, extensive research on extracts of *Acanthopanax senticosus*, of which **Acanthopanaxoside B** is a component, suggests potential anti-inflammatory and neuroprotective activities. These effects are often attributed to the modulation of key signaling cascades.

Potential Signaling Pathways Modulated by *Acanthopanax senticosus* Extracts:

- **NF-κB Signaling Pathway:** Extracts of *A. senticosus* have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.[4]
- **PI3K/Akt Signaling Pathway:** The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Extracts of *A. senticosus* have been reported to modulate this pathway, which may contribute to their neuroprotective effects.[5]
- **MAPK Signaling Pathway:** The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and apoptosis. Modulation of this pathway by *A. senticosus* extracts has been observed.

The diagram below illustrates the potential interplay of these pathways in the context of the anti-inflammatory and neuroprotective effects of *Acanthopanax senticosus* extracts. The specific contribution of **Acanthopanaxoside B** to the modulation of these pathways requires further investigation.



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Caption: Potential signaling pathways modulated by *A. senticosus* extracts.

Conclusion

Acanthopanaxoside B is a structurally complex triterpenoid saponin found in *Acanthopanax senticosus*. While its direct biological activities are still under investigation, its presence in a medicinally important plant suggests it may contribute to the overall therapeutic effects of the plant extract. Further research is needed to elucidate the specific pharmacological actions of **Acanthopanaxoside B** and its role in modulating key signaling pathways involved in inflammation and neuroprotection. This technical guide provides a foundational understanding of its chemical nature to support future research and development endeavors.

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